N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide
Description
This compound features a 3,4-dimethoxyphenethyl group linked via an amide bond to a propanamide chain terminating in a 1,3-dioxo-pyrrolo[3,4-c]pyridine moiety.
Properties
Molecular Formula |
C20H21N3O5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanamide |
InChI |
InChI=1S/C20H21N3O5/c1-27-16-4-3-13(11-17(16)28-2)5-9-22-18(24)7-10-23-19(25)14-6-8-21-12-15(14)20(23)26/h3-4,6,8,11-12H,5,7,9-10H2,1-2H3,(H,22,24) |
InChI Key |
GTDXTKUEICKBJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridine Derivatives
The pyrrolo[3,4-c]pyridine scaffold is constructed via cyclocondensation of 3-aminopyridine-4-carboxylic acid derivatives with diketones or α-keto esters. For example, reaction of 3-amino-4-cyanopyridine with diethyl oxalate under basic conditions (e.g., sodium ethoxide in ethanol) yields the 1,3-dioxo intermediate, followed by intramolecular cyclization to form the fused pyrrole ring.
Reaction Conditions:
Alternative Route via Knorr-Type Cyclization
A Knorr pyrrole synthesis analog employs 4-acetylpyridine and ethyl glycinate in the presence of phosphorus oxychloride to form the pyrrolidine ring, followed by oxidation with Jones reagent to install the 1,3-diketone functionality.
Key Steps:
Introduction of the Propanamide Side Chain
Activation of the Pyrrolopyridine Carboxylic Acid
The carboxylic acid at position 3 of the heterocycle is activated for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) generate the active ester, which reacts with 3-aminopropanoic acid to form the propanamide precursor.
Procedure:
Reductive Amination Alternative
An alternative route employs reductive amination of 3-oxopropanoic acid with the pyrrolopyridine amine derivative using sodium cyanoborohydride in methanol, though this method is less efficient (yield: 50–55%).
Coupling with 3,4-Dimethoxyphenethylamine
Amide Bond Formation
The final step involves coupling the propanamide intermediate with 3,4-dimethoxyphenethylamine using HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] as the coupling agent in dimethylformamide (DMF).
Optimized Protocol:
-
Reagents: Propanamide intermediate (1.0 equiv), 3,4-dimethoxyphenethylamine (1.5 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF
-
Temperature: 25°C (room temperature)
-
Time: 12 hours
-
Workup: Dilution with ethyl acetate, washing with 5% HCl, saturated NaHCO₃, and brine
-
Purification: Silica gel chromatography (hexane/ethyl acetate 1:1 → 1:3)
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.92 (d, J = 8.0 Hz, 1H, Ar-H), 6.75–6.82 (m, 3H, Ar-H), 3.88 (s, 6H, OCH₃), 3.45–3.55 (m, 2H, CH₂N), 2.95–3.05 (m, 2H, CH₂CO), 2.65–2.75 (m, 2H, CH₂Ar), 1.85–1.95 (m, 2H, CH₂).
-
HRMS (ESI): m/z calcd for C₂₁H₂₄N₃O₅ [M+H]⁺: 398.1712; found: 398.1709.
Challenges and Optimization Strategies
Regioselectivity in Heterocycle Formation
Competing pathways during cyclocondensation may yield regioisomeric byproducts. Employing microwave-assisted synthesis (100°C, 30 min) enhances regioselectivity for the desired pyrrolo[3,4-c]pyridine isomer (yield improvement: 15%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrrolo[3,4-c]pyridine core.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄, CrO₃, or PCC.
Reduction: Reagents like LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyrrolo[3,4-c]pyridine dione in the target compound differs from related scaffolds:
- Pyrrolo[2,3-b]pyridines (e.g., compound 8m in ): These feature a fused pyrrole-pyridine system at positions 2,3-b, altering hydrogen-bonding geometry and steric accessibility compared to the 3,4-c isomer. Compound 8m (C₂₃H₂₁N₃O₄) exhibits a molecular weight of 404.16 g/mol and 99% purity after synthesis .
- Isoindole-1,3-dione derivatives (e.g., N-(3,5-dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide): The isoindole core lacks the pyridine nitrogen, reducing polarity and base sensitivity compared to pyrrolopyridines .
Substituent Effects
- 3,4-Dimethoxyphenethyl vs.
- Propanamide Linker Modifications: Replacing the pyrrolopyridine dione with a tetrahydropyrimidinone (e.g., : C₁₉H₂₅N₃O₅) introduces a saturated ring, reducing planarity and electronic conjugation .
Functional Implications
- Bioactivity: Pyrrolo[3,4-c]pyridine diones may exhibit enhanced binding to kinases or receptors due to their planar, conjugated structure compared to saturated tetrahydropyrimidinones .
- Material Science : The rigidity of the pyrrolopyridine core could reduce thermal expansion in polymers, contrasting with benzoxazine systems showing volume changes during curing (unrelated to the target compound; see ) .
Research Findings and Limitations
- Synthesis Challenges : highlights difficulties in generalizing heterocycle synthesis, suggesting the target compound’s route may require optimization for scalability .
- Data Gaps : Pharmacological or thermal stability data for the target compound are absent in the evidence, limiting direct functional comparisons.
Biological Activity
N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews available research on its biological effects, including antiproliferative properties and mechanisms of action.
Chemical Structure
The compound can be represented by the following chemical formula:
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these cell lines were reported to be approximately 4.75 μM and 3.00 μM respectively .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 4.75 |
| MDA-MB-231 | 3.00 |
| K-562 (Chronic Myeloid Leukemia) | >10 |
| HL-60 (Acute Myeloid Leukemia) | >10 |
The compound's selectivity was further assessed using the Vero cell line (non-malignant), which revealed that the cytotoxicity was significantly lower in non-cancerous cells compared to malignant ones, indicating a favorable therapeutic index.
The mechanisms underlying the antiproliferative effects of this compound appear to involve multiple pathways:
- Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Induction of Apoptosis : Studies indicate that the compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Impact on Signaling Pathways : It is suggested that this compound may modulate key signaling pathways involved in cell survival and proliferation, such as the mTOR pathway.
Case Studies
In a detailed study evaluating the structure-activity relationship (SAR) of similar compounds, it was found that modifications in the molecular structure could significantly influence biological activity. For instance, derivatives with electron-donating groups showed enhanced antiproliferative activity compared to those with electron-withdrawing groups .
Q & A
Q. What are the common synthetic routes and key reaction conditions for preparing this compound?
The synthesis typically involves multi-step organic reactions, including coupling, cyclization, and functional group modifications. For example:
- Amide bond formation : Reacting pyrrolo[3,4-c]pyridine derivatives with activated carboxylic acids (e.g., using EDCI/HOBt) under anhydrous conditions .
- Heterocyclic ring construction : Cyclocondensation reactions with thioureas or substituted amines in solvents like ethanol or THF, often catalyzed by piperidine or Pd(PPh₃)₂Cl₂/CuI systems for alkynylation .
- Purification : Silica gel chromatography with gradients of dichloromethane/methanol (e.g., 99:1) ensures high purity (>95%) .
Q. How is structural characterization performed to confirm the compound’s identity?
A combination of spectroscopic and analytical methods is used:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, methoxy groups on the phenethyl moiety appear as singlets near δ 3.8 ppm .
- HRMS : High-resolution mass spectrometry (e.g., [M+H]⁺ calcd for C₂₃H₂₁N₃O₄: 404.16047) validates molecular formula .
- X-ray crystallography : Resolves crystal packing and absolute configuration, though disorder in residues may require refinement .
Q. What are the recommended protocols for assessing purity and stability during storage?
- HPLC-UV/ELSD : Reverse-phase chromatography with C18 columns (ACN/water gradients) monitors degradation products .
- Stability studies : Store lyophilized powder at -20°C under inert gas (e.g., argon) to prevent oxidation of the pyrrolodione moiety .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives?
Advanced strategies include:
- Quantum chemical calculations : Predict reaction barriers and intermediates using DFT (e.g., B3LYP/6-31G*) to identify energetically favorable pathways .
- Machine learning : Train models on existing reaction datasets to predict optimal solvents, catalysts (e.g., Pd-based systems for cross-couplings), and temperatures .
- In silico SAR : Docking studies (e.g., AutoDock Vina) guide functionalization of the pyrrolodione core to enhance target binding .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antiviral efficacy)?
Methodological approaches include:
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa, HEK293) to clarify potency thresholds .
- Off-target screening : Use kinase/GPCR panels to identify non-specific interactions that may confound results .
- Structural analogs : Synthesize derivatives with modifications to the dimethoxyphenethyl group to isolate structure-activity relationships (SAR) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability .
- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to increase plasma half-life .
- Co-solvent systems : Optimize DMSO/PBS mixtures for intravenous administration without precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
